1-Iodotriacontane
Overview
Description
It is a long-chain alkyl iodide, where an iodine atom is attached to the first carbon of a 32-carbon alkane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodotriacontane can be synthesized through the iodination of triacontane. The process typically involves the reaction of triacontane with iodine (I2) in the presence of a suitable catalyst or under UV light to facilitate the substitution reaction . The reaction conditions often require a non-polar solvent such as hexane or chloroform to dissolve the reactants and maintain the reaction environment.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Iodotriacontane primarily undergoes substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reactions include:
Nucleophilic Substitution (SN1 and SN2): The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-) ions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as tert-butanol or dimethylformamide (DMF).
Major Products:
Substitution Reactions: Depending on the nucleophile used, products can include alcohols, nitriles, or ethers.
Elimination Reactions: The major products are alkenes with varying degrees of unsaturation depending on the reaction conditions.
Scientific Research Applications
1-Iodotriacontane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain alkyl derivatives and in studying reaction mechanisms involving alkyl iodides.
Biology: It can be used in the study of lipid membranes and their interactions with various biomolecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants
Mechanism of Action
The mechanism of action of 1-iodotriacontane in chemical reactions involves the cleavage of the carbon-iodine bond, which is facilitated by the relatively weak bond strength of the C-I bond. This cleavage allows for the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The iodine atom acts as a leaving group, making the compound highly reactive in substitution and elimination reactions .
Comparison with Similar Compounds
1-Iodotriacontane (C30H61I): Similar in structure but with a shorter carbon chain.
1-Iododotriacontane (C32H65I): Similar in structure but with a different carbon chain length.
1-Iodohexadecane (C16H33I): A shorter chain alkyl iodide with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its long carbon chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter chain alkyl iodides. This makes it particularly useful in applications requiring long-chain hydrocarbons .
Properties
IUPAC Name |
1-iodotriacontane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H61I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h2-30H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHWXZEMRXEHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H61I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316220 | |
Record name | 1-Iodotriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62154-82-9 | |
Record name | 1-Iodotriacontane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62154-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Iodotriacontane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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